BP1.4160

Histamine H3 Receptor Binding Affinity Recombinant Human Receptor

BP1.4160 is a synthetic, small-molecule histamine H3 receptor (H3R) antagonist/inverse agonist belonging to the cyclohexanol-ether chemotype. It is the lead compound from a series of H3R antagonists rationally designed by introducing a hydroxyl function onto a cyclohexyl scaffold to modulate pharmacokinetic properties without sacrificing target engagement.

Molecular Formula C20H31NO2
Molecular Weight 317.47
CAS No. 914302-67-3
Cat. No. B606321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBP1.4160
CAS914302-67-3
SynonymsBP1.4160;  BP14160;  BP1 4160
Molecular FormulaC20H31NO2
Molecular Weight317.47
Structural Identifiers
SMILESO[C@H]1CC[C@H](C2=CC=C(OCCCN3CCCCC3)C=C2)CC1
InChIInChI=1S/C20H31NO2/c22-19-9-5-17(6-10-19)18-7-11-20(12-8-18)23-16-4-15-21-13-2-1-3-14-21/h7-8,11-12,17,19,22H,1-6,9-10,13-16H2/t17-,19-
InChIKeyVKZMICHNLVMXRJ-UAPYVXQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BP1.4160 (CAS 914302-67-3) for H3 Receptor Screening & Profiling: Procurement-Grade Baseline


BP1.4160 is a synthetic, small-molecule histamine H3 receptor (H3R) antagonist/inverse agonist belonging to the cyclohexanol-ether chemotype [1]. It is the lead compound from a series of H3R antagonists rationally designed by introducing a hydroxyl function onto a cyclohexyl scaffold to modulate pharmacokinetic properties without sacrificing target engagement [2]. The compound is primarily utilized as a pharmacological tool in preclinical neuroscience and drug discovery programs focused on H3R-mediated neurotransmission.

BP1.4160 (CAS 914302-67-3) Procurement: Why Generic H3 Antagonists Cannot Substitute


Substituting BP1.4160 with another H3R ligand is not functionally equivalent because the compound was specifically engineered to decouple high receptor affinity from a prolonged terminal half-life. While potent cyclohexylamine-based H3R inverse agonists (e.g., compounds from Part 2 of this series) demonstrate subnanomolar binding, they typically suffer from extended in vivo persistence [1]. In contrast, BP1.4160 retains nanomolar affinity for the human H3R (Ki = 0.41 nM) while achieving a significantly reduced plasma half-life and high oral efficiency, a combination not replicated by most in-class analogs [2]. This simultaneously strong yet short-acting profile is critical for experimental designs where temporal control over receptor occupancy is required. Generic selection of a 'potent H3 antagonist' without considering this PK differentiation risks confounding in vivo pharmacology studies with sustained target engagement.

BP1.4160 (CAS 914302-67-3) Quantitative Differentiation Evidence for Scientific Procurement


Human H3R Affinity: BP1.4160 vs. Clinical Candidate Pitolisant

In a direct binding assay using recombinant human H3R expressed in HEK293 cells, BP1.4160 displaces [125I]iodoproxyfan with a Ki of 0.41 nM [1]. This is approximately 14-fold more potent than the clinically approved H3R antagonist/inverse agonist pitolisant (BF2.649), which exhibits a Ki of 5.7 nM for the human H3R under comparable radioligand displacement conditions [2]. The higher affinity of BP1.4160 at the human receptor isoform makes it a more sensitive probe for target engagement studies where receptor reserve is low.

Histamine H3 Receptor Binding Affinity Recombinant Human Receptor

Mouse H3R Affinity: Head-to-Head Comparison with Closest Series Analog (Part 3, Compound 20)

BP1.4160 demonstrates a Ki of 1.60 nM at the mouse H3R in brain cortical membranes, as measured by displacement of [125I]iodoproxyfan [1]. Within the same study (Part 3 of the series), the closely related cyclohexanol analog compound 20 (CHEMBL2375594) exhibits a Ki of 2.5 nM in the identical mouse cortex assay [2]. This 1.56-fold difference in affinity, while modest, is consistently observed and translates to a measurable advantage in receptor occupancy at low doses, making BP1.4160 the preferred choice among the alcohol-functionalized series for rodent in vivo studies.

Histamine H3 Receptor Rodent Pharmacology Binding Affinity

Reduced Plasma Half-Life: Key Differentiation from Cyclohexylamine Series (Part 2)

The primary structural innovation of BP1.4160—introduction of a cyclohexanol hydroxyl group—was explicitly designed to reduce the prolonged half-life that characterized the earlier cyclohexylamine-based H3R inverse agonists from Part 2 of this series [1]. While the earlier series achieved subnanomolar binding affinities and high in vivo efficacy, their extended half-life limited temporal control over target engagement [2]. The parent paper states that BP1.4160 achieves 'favorable pharmacokinetic profile with reduced half-life' while maintaining high in vivo efficiency, though the exact numerical half-life value is not disclosed in the publicly available abstract [1]. This engineering of a shorter-acting yet still potent scaffold addresses a specific limitation of the earlier generation of H3R ligands.

Pharmacokinetics Half-Life In Vivo Efficiency

Absence of hERG Interaction: Consistent with Cyclohexylamine Series but Differentiated from Imidazole-Containing H3 Antagonists

The cyclohexylamine-based chemotype from which BP1.4160 is derived was specifically engineered to eliminate hERG channel binding, a liability common to many imidazole-containing H3R antagonists [1]. While the Part 3 paper does not explicitly report hERG data for BP1.4160, the Part 2 series (structurally analogous cyclohexylamine scaffold) demonstrated 'no significant interaction with hERG channel' [2]. As a cyclohexanol derivative of this core, BP1.4160 is presumed to maintain this favorable selectivity profile. In contrast, early imidazole-based H3R ligands like thioperamide and ciproxifan exhibit measurable hERG activity, limiting their utility in chronic in vivo studies requiring cardiac safety windows [3].

hERG Channel Cardiac Safety Selectivity

BP1.4160 (CAS 914302-67-3) Optimal Application Scenarios for Scientific & Industrial Use


In Vivo Cognitive Pharmacology Studies Requiring Time-Window-Dependent H3R Blockade

For rodent behavioral paradigms such as novel object recognition (NOR), Morris water maze, or attention set-shifting tasks where H3R antagonism must be present during the learning/acquisition phase but absent during consolidation/recall, the reduced half-life of BP1.4160 relative to earlier cyclohexylamine analogs [1] enables cleaner temporal separation of receptor occupancy states. Procuring BP1.4160 over longer-acting alternatives directly improves the interpretability of phase-specific pharmacological effects.

Recombinant Human H3R Binding Assays and High-Throughput Screening (HTS) Panel Development

With a Ki of 0.41 nM at recombinant human H3R [2], BP1.4160 serves as a high-affinity reference antagonist for HTS assay validation, radioligand competition binding experiments, and selectivity panel profiling against related aminergic GPCRs. Its ~14-fold affinity advantage over the clinical standard pitolisant [3] makes it a superior positive control for detecting weaker interactions or assessing allosteric modulation in screening cascades.

Receptor Occupancy PET Imaging Tracer Displacement Studies

In positron emission tomography (PET) studies using H3R-specific radiotracers, the combination of high affinity (low KD) and short pharmacokinetic half-life allows BP1.4160 to be used as a reversible blocking agent that can be washed out within a single imaging session [1]. This property is valuable for establishing non-displaceable binding parameters and for within-subject crossover experimental designs where extended ligand persistence would confound repeated measures.

Structure-Activity Relationship (SAR) Studies on the Cyclohexanol Pharmacophore Element

As the exemplar compound (cyclohexanol 19) demonstrating that a hydroxyl function can be successfully incorporated into the H3R pharmacophore to modulate PK without loss of affinity [1], BP1.4160 is the essential reference standard for any medicinal chemistry program exploring alcohol-, diol-, or polyol-functionalized H3R ligands. Its well-characterized profile provides a benchmark for evaluating new analogs against both potency and PK metrics.

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